molecular formula C15H20FNO3 B8810412 Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B8810412
M. Wt: 281.32 g/mol
InChI Key: OCESHIJYWOFTKP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenoxy group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of the 4-fluorophenoxy group and the Boc protecting group, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H20FNO3

Molecular Weight

281.32 g/mol

IUPAC Name

tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20FNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3

InChI Key

OCESHIJYWOFTKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound (D36) (1.43 g) was prepared according to the experimental procedure described in Description 34 starting from 1-Boc-3-pyrrolidinol (1 g, 5.34 mmol) and 4-Fluorophenol (598 mg, 5.34 mmol).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
598 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium hydride (554 mg, 13.84 mmol) is added to a solution of 4-fluorophenol (1.60 g, 14.20 mmol) in DMF (20 ml) and the mixture is stirred at room temperature for 2 minutes. 3-Methanesulphonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester is added and the mixture heated at 60° C. for 18 hours. Water (50 ml) is then added and the resulting product is extracted using diethyl ether (3×30 ml). The organic extracts are dried (using MgSO4), filtered and evaporated to give a white solid, which is purified using column chromatography over silica gel (ethyl acetate/isohexane 1:9 v/v) to give the title compound.
Quantity
554 mg
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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